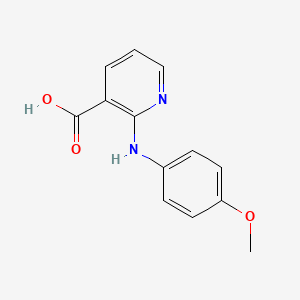

2-(4-Methoxy-phenylamino)-nicotinsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methoxy-phenylamino)-nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid core substituted with a 4-methoxy-phenylamino group

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxy-phenylamino)-nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds, like diaminothiazoles, have been found to cause upregulation of death receptor 5, leading to apoptosis in cancer cells . This process is independent of p53, a protein that plays a key role in apoptosis .

Biochemical Pathways

Related compounds have been found to activate the ras/raf/mek/erk signaling pathway , which plays a crucial role in cell division and differentiation.

Result of Action

Similar compounds have shown anticancer and anti-angiogenic activities . For instance, diaminothiazoles have been found to induce apoptosis in cancer cells, particularly in those with mutated Ras or Raf .

Biochemische Analyse

Biochemical Properties

It is known that this compound can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules

Cellular Effects

It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methoxy-phenylamino)-nicotinic acid is not well-defined . It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-(4-Methoxy-phenylamino)-nicotinic acid in animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenylamino)-nicotinic acid typically involves the following steps:

Nitration: The starting material, nicotinic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin or iron in the presence of hydrochloric acid.

Substitution: The amino group is then substituted with a 4-methoxy-phenyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxy-phenylamino)-nicotinic acid may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxy-phenylamino)-nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or further reduce other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-5-(phenylamino)methyl)phenol

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-(4-Methoxy-phenylamino)-nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(4-Methoxy-phenylamino)-nicotinic acid is a compound of growing interest due to its diverse biological activities. Preliminary studies indicate that it exhibits significant potential as an anti-inflammatory and anticancer agent, among other therapeutic applications. This article compiles various research findings regarding the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a nicotinic acid backbone with a 4-methoxyphenylamino substituent, which contributes to its unique biochemical properties. The presence of the carboxylic acid group allows for typical reactions such as esterification and amidation, while the methoxy group enhances lipophilicity and may influence biological activity through improved membrane permeability .

Anti-inflammatory Effects

Research has demonstrated that 2-(4-Methoxy-phenylamino)-nicotinic acid inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Molecular docking studies have shown that this compound forms significant hydrogen bonds with active site residues of these enzymes, enhancing its inhibitory activity . The implications of this activity suggest potential applications in treating inflammatory diseases.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies indicate that it acts as an apoptosis inducer against various human cancer cell lines. The unique structural features of 2-(4-Methoxy-phenylamino)-nicotinic acid may contribute to its selective cytotoxic effects on cancer cells while sparing normal cells .

The precise molecular mechanisms underlying the biological activities of 2-(4-Methoxy-phenylamino)-nicotinic acid are still being elucidated. However, it is believed that the compound influences several cellular pathways:

- Cell Signaling : It may modulate cell signaling pathways involved in inflammation and apoptosis.

- Gene Expression : There is potential for this compound to alter gene expression profiles relevant to cancer progression and inflammatory responses .

- Enzyme Interactions : The compound's interactions with various enzymes suggest a role in metabolic pathways that could further explain its biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-Methoxy-phenylamino)-nicotinic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chloro-phenylamino)-nicotinic acid | Chlorine substituent instead of methoxy | Potential anti-inflammatory effects |

| 2-(3-Methoxy-phenylamino)-nicotinic acid | Methoxy group at position 3 | Similar anti-inflammatory properties |

| 2-Anilino-nicotinic acid | Basic structure without additional substituents | Broad spectrum anticancer activity |

The methoxy substitution pattern on the phenyl ring in 2-(4-Methoxy-phenylamino)-nicotinic acid enhances its lipophilicity and selective biological activity compared to other derivatives .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Study : In vitro assays demonstrated that 2-(4-Methoxy-phenylamino)-nicotinic acid significantly reduced prostaglandin E2 production in activated macrophages, indicating effective COX inhibition .

- Cancer Cell Line Study : A study involving multiple human cancer cell lines showed that treatment with this compound resulted in increased rates of apoptosis, particularly in breast and colon cancer cells .

- Pharmacokinetic Profile : Investigations into the pharmacokinetics revealed favorable absorption characteristics and low toxicity profiles, suggesting its viability for further drug development .

Eigenschaften

IUPAC Name |

2-(4-methoxyanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-10-6-4-9(5-7-10)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRXAHKHESPCMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.